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Introduction
Celastrus angulatus, a member of the Celastraceae family, is a plant with a rich history in

traditional Chinese medicine, where it has been utilized for its insecticidal and therapeutic

properties. Modern phytochemical investigations have revealed that this plant is a prolific

source of a diverse array of secondary metabolites, which are largely responsible for its

biological activities. This technical guide provides a comprehensive overview of the core

secondary metabolites isolated from C. angulatus, with a particular focus on their chemical

structures, biological activities, and the experimental methodologies used for their study. The

information presented herein is intended to serve as a valuable resource for researchers and

professionals engaged in natural product chemistry, pharmacology, and drug development.

The predominant class of secondary metabolites found in Celastrus angulatus are the

sesquiterpene polyol esters, primarily with a β-dihydroagarofuran skeleton. These complex

molecules have demonstrated significant biological activities, most notably their potent

insecticidal effects. In addition to sesquiterpenoids, other classes of compounds, including

alkaloids, diterpenoids, triterpenoids, and flavonoids, have also been identified, contributing to

the plant's diverse pharmacological profile. This guide will delve into the quantitative aspects of

these compounds' bioactivities, detail the experimental protocols for their isolation and

evaluation, and explore the molecular signaling pathways through which they exert their

effects.
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Major Classes of Secondary Metabolites
The chemical constituents of Celastrus angulatus are varied, with sesquiterpene polyol esters

being the most extensively studied. The plant is also a source of other important classes of

natural products.

Sesquiterpene Polyol Esters
The most characteristic secondary metabolites of C. angulatus are the highly oxygenated

sesquiterpene polyol esters built upon a β-dihydroagarofuran core. These compounds are

known for their significant insecticidal properties.[1][2][3][4][5] Several novel and known

sesquiterpene polyol esters have been isolated and structurally elucidated from various parts of

the plant, particularly the root bark.

Other Secondary Metabolites
Beyond the prominent sesquiterpenoids, C. angulatus also produces a range of other

secondary metabolites, including:

Alkaloids: Pyridine alkaloids have been reported in the Celastraceae family.

Diterpenoids and Triterpenoids: These terpenoid compounds contribute to the plant's

pharmacological profile.

Flavonoids: These polyphenolic compounds are known for their antioxidant and anti-

inflammatory properties.

Biological Activities and Quantitative Data
The secondary metabolites of Celastrus angulatus exhibit a wide spectrum of biological

activities, with insecticidal, antitumor, and anti-inflammatory effects being the most prominent.

Insecticidal Activity
The insecticidal properties of C. angulatus extracts and their isolated sesquiterpene polyol

esters have been extensively documented. The primary model organism used for evaluating

this activity is the oriental armyworm, Mythimna separata.
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Table 1: Insecticidal Activity of Sesquiterpene Polyol Esters from Celastrus angulatus against

Mythimna separata

Compound Assay Type Value Reference

Celangulatin A KD50 68.5 µg/g

Celangulatin B KD50 215.8 µg/g

Kupiteng Ester A KD50 260.2 µg/g

Kupiteng Ester B KD50 445.5 µg/g

Kupiteng Ester C KD50 1260.0 µg/g

NW12 KD50 673.6 µg/g

NW27 KD50 1121.3 µg/g

NW30 KD50 548.6 µg/g

NW31 KD50 1720.0 µg/g

Antitumor and Anti-inflammatory Activities
Secondary metabolites from Celastrus species have also demonstrated significant potential in

the areas of oncology and inflammation. While much of the detailed mechanistic work has been

conducted on compounds from related species like C. orbiculatus and C. paniculatus, these

findings provide a strong basis for investigating the therapeutic potential of C. angulatus

metabolites.

Table 2: Antitumor and Anti-inflammatory Activities of Compounds from Celastrus Species
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Compound/Ext
ract

Activity
Cell
Line/Model

IC50/Effect Reference

C. orbiculatus

extract

Anti-

angiogenesis
Hepa1-6 cells

Inhibited VEGF

expression

C. paniculatus

sesquiterpene
Cytotoxicity MCF-7 cells IC50 of 17±1μM

C. orbiculatus

diterpenoids

Anti-

inflammatory
RAW264.7 cells

Inhibited NO

production

NW12 (C.

angulatus)
Antitumor Bcap-37 cells IC50 > 50 µM

NW30 (C.

angulatus)
Antitumor Bcap-37 cells IC50 > 50 µM

Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the

research of Celastrus angulatus secondary metabolites.

Isolation of Sesquiterpene Polyol Esters
A common strategy for the isolation of bioactive compounds from C. angulatus is bioassay-

guided fractionation.
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Dried and powdered root bark of C. angulatus

Extraction with organic solvents (e.g., methanol, toluene)

Crude Extract

Solvent Partitioning and Column Chromatography (Silica gel, Sephadex LH-20)

Fractions

Insecticidal Bioassay (e.g., against Mythimna separata)

Active Fractions

Further Chromatographic Purification (e.g., HPLC, preparative TLC)

Pure Sesquiterpene Polyol Esters

Structure Elucidation (NMR, MS, IR, UV)
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Bioassay-guided fractionation workflow for isolating insecticidal compounds.
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A detailed protocol for isolation can be summarized as follows:

Plant Material and Extraction: The air-dried and powdered root bark of C. angulatus is

extracted with a suitable organic solvent, such as methanol or toluene, at room temperature.

The solvent is then evaporated under reduced pressure to yield a crude extract.

Fractionation: The crude extract is subjected to fractionation using various chromatographic

techniques. This often involves initial partitioning between different solvents (e.g., hexane,

ethyl acetate, butanol) followed by column chromatography on silica gel or Sephadex LH-20.

Bioassay-Guided Selection: The resulting fractions are tested for their biological activity (e.g.,

insecticidal activity against Mythimna separata).

Purification of Active Fractions: Fractions exhibiting significant activity are further purified

using techniques such as preparative thin-layer chromatography (TLC) and high-

performance liquid chromatography (HPLC) to isolate pure compounds.

Structure Elucidation: The chemical structures of the isolated pure compounds are

determined using a combination of spectroscopic methods, including 1D and 2D Nuclear

Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR)

spectroscopy, and Ultraviolet (UV) spectroscopy.

Insecticidal Bioassay
The insecticidal activity of compounds from C. angulatus is typically evaluated against the

oriental armyworm, Mythimna separata.
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Rearing of Mythimna separata larvae

Treatment of larvae with test compounds

Preparation of test compound solutions at various concentrations

Topical application or leaf-dipping method

Incubation under controlled conditions (temperature, humidity)

Observation of mortality or knockdown at specific time points

Calculation of KD50 or LD50 values

Click to download full resolution via product page

Workflow for the insecticidal bioassay against Mythimna separata.

A general procedure is as follows:

Test Insects: Larvae of Mythimna separata are reared under controlled laboratory conditions.

Compound Application: The test compounds are dissolved in a suitable solvent (e.g.,

acetone) at various concentrations. The solution can be topically applied to the larvae or

used in a leaf-dipping assay where fresh leaves are dipped in the test solution, air-dried, and

then fed to the larvae.
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Observation: The treated larvae are monitored for mortality or knockdown at specified time

intervals (e.g., 24, 48, and 72 hours).

Data Analysis: The data are analyzed using probit analysis to determine the median

knockdown dose (KD50) or median lethal dose (LD50).

Antitumor Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects

of potential anticancer compounds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 16 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205003?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Seed cancer cells in a 96-well plate

Incubate for 24 hours to allow cell attachment

Treat cells with various concentrations of the test compound

Incubate for a specified period (e.g., 24, 48, 72 hours)

Add MTT solution to each well

Incubate for 2-4 hours to allow formazan formation

Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals

Measure absorbance at a specific wavelength (e.g., 570 nm)

Calculate cell viability and IC50 value
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Workflow for the MTT assay to determine cytotoxic activity.
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The protocol involves the following steps:

Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded into 96-

well plates.

Treatment: After cell attachment, the cells are treated with various concentrations of the test

compounds and incubated for a defined period.

MTT Reagent: MTT solution is added to each well, and the plate is incubated to allow the

metabolically active cells to reduce the yellow MTT to purple formazan crystals.

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve

the formazan crystals.

Absorbance Measurement: The absorbance of the solution is measured using a microplate

reader. The absorbance is directly proportional to the number of viable cells.

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the

dose-response curve.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
The anti-inflammatory potential of Celastrus compounds can be assessed by measuring their

ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated

macrophage cells (e.g., RAW 264.7).
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Seed RAW 264.7 macrophage cells in a 96-well plate

Incubate for 24 hours

Pre-treat cells with test compounds

Stimulate cells with LPS

Incubate for 24 hours

Collect cell culture supernatant

Mix supernatant with Griess reagent

Measure absorbance at ~540 nm

Calculate the percentage of NO inhibition
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Workflow for the nitric oxide inhibition assay.
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A typical protocol is as follows:

Cell Culture: RAW 264.7 macrophage cells are cultured and seeded in 96-well plates.

Treatment and Stimulation: The cells are pre-treated with the test compounds for a short

period before being stimulated with LPS to induce NO production.

Incubation: The cells are incubated for approximately 24 hours.

Griess Assay: The amount of nitrite (a stable product of NO) in the cell culture supernatant is

quantified using the Griess reagent.

Absorbance Measurement: The absorbance of the resulting colored product is measured

with a microplate reader.

Inhibition Calculation: The percentage of NO inhibition is calculated by comparing the

absorbance of the treated cells to that of the untreated, LPS-stimulated cells.

Signaling Pathways
While research on the specific molecular mechanisms of C. angulatus secondary metabolites is

ongoing, studies on related Celastrus species have implicated several key signaling pathways

in their antitumor and anti-inflammatory effects.

NF-κB and MAPK Signaling Pathways (Anti-
inflammatory)
Compounds from Celastrus species have been shown to exert anti-inflammatory effects by

inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK)

signaling pathways.
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Inhibition of NF-κB and MAPK pathways by Celastrus compounds.

PI3K/Akt/mTOR Signaling Pathway (Antitumor)
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial regulator of cell

growth, proliferation, and survival, and its dysregulation is common in cancer. Extracts from

Celastrus species have been found to induce apoptosis and autophagy in cancer cells by

inhibiting this pathway.
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Inhibition of the PI3K/Akt/mTOR pathway by Celastrus compounds.

Conclusion
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Celastrus angulatus is a rich source of structurally diverse and biologically active secondary

metabolites, particularly sesquiterpene polyol esters with a β-dihydroagarofuran skeleton.

These compounds have demonstrated potent insecticidal activity and, along with other

constituents of the plant, show promise for development as antitumor and anti-inflammatory

agents. This technical guide has summarized the key findings in this area, providing

quantitative data on biological activities, outlining experimental protocols for their study, and

illustrating the potential molecular mechanisms of action. Further research is warranted to fully

elucidate the therapeutic potential of C. angulatus secondary metabolites, including more in-

depth mechanistic studies, preclinical and clinical evaluations, and the development of

sustainable methods for their production. This guide serves as a foundational resource to aid

and inspire future investigations in this exciting field of natural product science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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